An In-depth Technical Guide to 1,1,1-Trifluoro-4-iodobutane: Synthesis and Properties
An In-depth Technical Guide to 1,1,1-Trifluoro-4-iodobutane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-4-iodobutane, a key fluorinated building block in organic synthesis. It details the compound's physical and chemical properties, outlines a primary method for its synthesis, and discusses its significance in pharmaceutical and agrochemical research. This document is intended to serve as a valuable resource for professionals in drug development and chemical research, offering detailed experimental protocols and structured data for practical application.
Introduction
1,1,1-Trifluoro-4-iodobutane (CF₃(CH₂)₃I) is a halogenated organic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex fluorinated molecules. The incorporation of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] The trifluoromethyl group (CF₃) in 1,1,1-Trifluoro-4-iodobutane imparts stability and lipophilicity, while the reactive iodo-group serves as a versatile handle for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1][2]
This guide provides an in-depth look at the synthesis and properties of this important compound, catering to the needs of researchers and professionals in the fields of medicinal chemistry, agrochemical development, and materials science.
Properties of 1,1,1-Trifluoro-4-iodobutane
A summary of the key physical and chemical properties of 1,1,1-Trifluoro-4-iodobutane is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆F₃I | [2] |
| Molecular Weight | 237.99 g/mol | [2] |
| CAS Number | 461-17-6 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 126-127 °C | [2] |
| Density | 1.851 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.433 - 1.437 | [2] |
Synthesis of 1,1,1-Trifluoro-4-iodobutane
The most common and efficient method for the synthesis of 1,1,1-Trifluoro-4-iodobutane is through a halogen exchange reaction, specifically the Finkelstein reaction. This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide, typically sodium iodide or potassium iodide, in a suitable solvent.
A plausible synthetic route starts from the commercially available 4,4,4-Trifluorobutan-1-ol. This alcohol can be converted to a better leaving group, such as a tosylate, which is then displaced by iodide.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-step process:
Experimental Protocols
Step 1: Synthesis of 4,4,4-Trifluorobutyl tosylate
This procedure is a general method for the tosylation of a primary alcohol and would require optimization for this specific substrate.
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Materials:
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4,4,4-Trifluorobutan-1-ol
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p-Toluenesulfonyl chloride (TsCl)
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Pyridine
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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Dissolve 4,4,4-Trifluorobutan-1-ol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
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Add pyridine (1.5 eq) to the solution.
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Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluorobutyl tosylate.
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The crude product may be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.
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Step 2: Synthesis of 1,1,1-Trifluoro-4-iodobutane (Finkelstein Reaction)
This is a generalized Finkelstein reaction protocol that would need to be adapted and optimized.
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Materials:
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4,4,4-Trifluorobutyl tosylate
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Sodium iodide (NaI) or Potassium iodide (KI)
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Acetone (anhydrous)
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Procedure:
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In a round-bottom flask, dissolve the crude 4,4,4-trifluorobutyl tosylate (1.0 eq) in anhydrous acetone.
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Add sodium iodide or potassium iodide (1.5 - 2.0 eq) to the solution.
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Heat the reaction mixture to reflux and maintain for 12-48 hours. The progress of the reaction can be monitored by TLC. A precipitate of sodium or potassium tosylate will form as the reaction proceeds.
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After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated tosylate salt.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water and then with a dilute solution of sodium thiosulfate to remove any remaining iodine.
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Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude 1,1,1-Trifluoro-4-iodobutane can be purified by distillation to obtain the final product.
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Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-).
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A triplet corresponding to the two protons adjacent to the iodine atom (-CH₂I).
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A multiplet for the central methylene group (-CH₂-).
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A quartet of triplets (qt) for the methylene group adjacent to the trifluoromethyl group (-CH₂CF₃) due to coupling with both the adjacent methylene protons and the fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display four signals for the four carbon atoms.
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A signal for the carbon attached to the iodine (C-I).
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Signals for the two central methylene carbons.
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A quartet for the carbon of the trifluoromethyl group (CF₃) due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
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C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
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Strong C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ region.
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A C-I stretching vibration, which appears at lower wavenumbers, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 238. Key fragmentation patterns would likely involve the loss of an iodine atom ([M-I]⁺), and cleavage of the carbon-carbon bonds.
Applications in Research and Development
1,1,1-Trifluoro-4-iodobutane is a valuable building block in several areas of chemical research and development:
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Pharmaceuticals: It is used to introduce the 4,4,4-trifluorobutyl group into pharmacologically active molecules. This modification can enhance drug efficacy and pharmacokinetic properties.[1]
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Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides, and this compound serves as a key intermediate for their synthesis.[2]
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Materials Science: It can be used in the synthesis of fluorinated polymers and other materials with desirable properties such as thermal stability and chemical resistance.[2]
The logical relationship for its application in drug development can be visualized as follows:
Conclusion
1,1,1-Trifluoro-4-iodobutane is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its synthesis via the Finkelstein reaction from a corresponding alcohol or halide is a practical approach. The unique combination of a stable trifluoromethyl group and a reactive iodofunctional group makes it an important tool for researchers aiming to introduce fluorinated moieties into complex molecular architectures. This guide provides a foundational understanding of its properties and synthesis to aid in its effective utilization in research and development.
